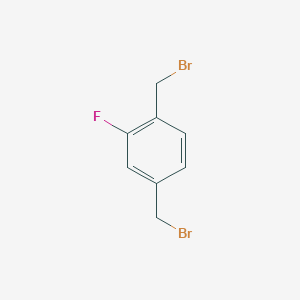

1,4-Bis(bromomethyl)-2-fluorobenzene

Description

Contextual Significance within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a class of organic molecules characterized by one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring system, such as benzene (B151609). nih.gov These compounds are of fundamental importance in organic chemistry, serving as key intermediates in the production of a wide array of products, including pharmaceuticals, dyes, and agrochemicals. nih.govbiosynth.com The introduction of a halogen atom onto an aromatic ring alters its electronic properties and reactivity, providing a site for further chemical transformations through reactions like electrophilic aromatic substitution. nih.gov

1,4-Bis(bromomethyl)-2-fluorobenzene is a trifunctional molecule belonging to this class. Its significance lies in the specific combination of its substituents:

Aromatic Ring: The central benzene ring provides a rigid scaffold and a π-conjugated system.

Fluorine Atom: The highly electronegative fluorine atom modifies the electronic properties of the benzene ring. This substitution can influence the solubility, thermal stability, and electrochemical characteristics of larger molecules and polymers derived from it. nih.gov

Two Bromomethyl (-CH₂Br) Groups: These groups are the primary points of reactivity. The bromine atoms are good leaving groups, making the adjacent carbon atoms susceptible to nucleophilic attack. This allows for the facile connection of the fluorinated benzene core to other molecular fragments. The presence of two such groups enables the molecule to act as a cross-linker or a monomer for polymerization. uh.edu

This unique combination of a rigid, electronically-modified core with two highly reactive functional groups makes this compound a valuable and strategic component in the toolbox of synthetic chemistry.

Overview of its Strategic Role as a Synthetic Intermediate

A synthetic intermediate is a compound formed during a chemical synthesis that serves as a precursor for more complex molecules, ultimately leading to the final desired product. libretexts.org Intermediates are the crucial building blocks that allow chemists to construct large and intricate molecular architectures in a controlled, step-by-step manner. uh.edu

This compound excels as a synthetic intermediate primarily due to the high reactivity of its two benzylic bromide functionalities. These groups readily participate in nucleophilic substitution reactions, where an electron-rich species (a nucleophile) replaces the bromide ion. nih.gov This reactivity allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, enabling the construction of a diverse range of more complex structures. nih.govbiosynth.com

A paramount application of this compound is as a monomer in the synthesis of conjugated polymers. Specifically, it is a key precursor for creating fluorinated derivatives of poly(p-phenylene vinylene) (PPV). nih.gov PPVs are a class of polymers known for their electroluminescent properties, making them important materials for organic light-emitting diodes (OLEDs). The Gilch polymerization is a common method for synthesizing PPVs, which involves the base-induced polymerization of bis(halomethyl)benzene monomers. rsc.orgsci-hub.ru In this context, this compound can be polymerized, often with other monomers, to create a polymer chain with alternating aromatic and vinyl groups. The fluorine atom incorporated into the polymer backbone systematically modifies the material's electronic and optical properties. nih.gov

For instance, the analogous non-fluorinated monomer, 1,4-bis(bromomethyl)benzene, is widely used to synthesize various polymers and macrocycles. nih.govbiosynth.com The introduction of the fluorine atom in this compound allows chemists to fine-tune the properties of these resulting materials for specific applications.

Scope of Academic Inquiry and Research Trajectories

The academic interest in this compound is predominantly driven by its utility in materials science and organic electronics. Research efforts are focused on leveraging its unique structure to develop novel materials with enhanced performance and stability.

Key Research Trajectories:

Fluorinated Conjugated Polymers for Organic Electronics: A major research direction involves the synthesis of fluorinated conjugated polymers for applications in electronic devices. The incorporation of fluorine into the polymer backbone, facilitated by using monomers like this compound, is a well-established strategy to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning is critical for improving charge injection and transport in devices such as:

Organic Light-Emitting Diodes (OLEDs): Fluorination can enhance the efficiency and stability of the emissive layer in OLEDs. nih.gov

Organic Field-Effect Transistors (OFETs): The properties of fluorinated polymers can lead to higher charge carrier mobilities. rsc.org

Organic Photovoltaics (OPVs): Adjusting the electronic properties of the polymer can improve the efficiency of solar cells.

Development of Novel Polymerization Methods: Researchers explore various polymerization techniques to incorporate this monomer into polymer chains. While the Gilch route is common, other methods like Stille and Suzuki cross-coupling reactions, which offer greater control over the polymer structure, are also investigated for monomers derived from this precursor. nih.govnih.gov

Synthesis of Well-Defined Oligomers and Model Compounds: To better understand the fundamental properties of the polymers, researchers often synthesize short, well-defined chains (oligomers) using this compound. These model compounds are easier to purify and characterize, and they provide crucial insights into how fluorination affects the optical and electronic properties of the corresponding long-chain polymers. elsevierpure.com Studies on these oligomers help elucidate structure-property relationships that guide the design of new and improved materials.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZIIJGSYDFCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616458 | |

| Record name | 1,4-Bis(bromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69857-33-6 | |

| Record name | 1,4-Bis(bromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to 1,4-Bis(bromomethyl)-2-fluorobenzene

The most logical and established routes to synthesize this compound involve multi-step sequences starting from readily available aromatic precursors. These pathways are designed to first construct the core 2-fluoro-p-xylene structure, which is then subjected to side-chain functionalization.

A common and plausible synthetic pathway begins not with p-xylene (B151628) itself, but with a functionalized precursor that allows for the regioselective introduction of the fluorine atom. A representative multi-step synthesis is as follows:

Fluorination via Diazotization: The synthesis can commence with 2,5-dimethylaniline. This precursor is subjected to diazotization using sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (-5° to -10°C). orgsyn.org

Balz-Schiemann Reaction: The resulting diazonium salt is then treated with an agent like hexafluorophosphoric acid or fluoboric acid. orgsyn.org Subsequent thermal decomposition of the isolated diazonium salt (e.g., o-bromobenzenediazonium (B15506850) hexafluorophosphate (B91526) decomposes at 151–156°C) expels nitrogen gas and phosphorus pentafluoride, yielding the desired 1-fluoro-2,5-dimethylbenzene (2-fluoro-p-xylene). orgsyn.org This modified Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. orgsyn.org

Benzylic Dibromination: The final step is the dibromination of the two methyl groups of 1-fluoro-2,5-dimethylbenzene. This is achieved through a radical substitution reaction, known as the Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS). wikipedia.orglibretexts.org The reaction is typically carried out in a non-polar organic solvent like benzene (B151609) or carbon tetrachloride under light irradiation or in the presence of a radical initiator to produce this compound. wikipedia.orggoogle.com

Optimizing the synthesis of this compound involves fine-tuning the conditions for the key transformation: the benzylic dibromination. The goal is to maximize the yield of the desired product while minimizing the formation of by-products, such as the monobrominated intermediate or products of bromination on the aromatic ring.

Key parameters for optimization include the stoichiometry of the brominating agent, the choice of solvent, reaction temperature, and the method of initiation. For instance, the molar ratio of NBS to the dimethyl aromatic hydrocarbon is critical; a ratio of 2.0-2.5 moles of NBS per mole of substrate is preferred for achieving the bis(bromomethyl) product. google.com The reaction temperature is typically kept moderate, in the range of 10-40°C, to control the reaction rate and selectivity. google.com Acetonitrile has been identified as a highly effective solvent for some oxidative coupling reactions, offering a good balance between conversion and selectivity. scielo.br

The table below summarizes key parameters for the optimization of the benzylic bromination step.

| Parameter | Condition/Reagent | Rationale & Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, favoring radical side-chain bromination over electrophilic ring substitution. | libretexts.orgmasterorganicchemistry.com |

| Stoichiometry | 2.0 - 2.5 equivalents of NBS | Ensures bromination of both methyl groups. Less than 2 equivalents leads to incomplete reaction and monobrominated by-products. More than 2.5 can lead to over-bromination or side reactions. | google.com |

| Solvent | Non-polar (e.g., Benzene, Carbon Tetrachloride) | Insoluble for NBS, which supports the radical mechanism by maintaining a low Br₂ concentration. | wikipedia.orggoogle.com |

| Initiation | Light Irradiation (λ ≥ 250 nm) or Radical Initiator (AIBN, Benzoyl Peroxide) | Initiates the radical chain reaction required for benzylic C-H bond abstraction. | wikipedia.orggoogle.comresearchgate.net |

| Temperature | 0 - 80°C (Preferred: 10 - 40°C) | Balances reaction rate with selectivity. Higher temperatures can lead to decreased selectivity and more by-products. | google.com |

Bromination Techniques for Aromatic Side Chains

The introduction of bromomethyl groups onto the fluorinated aromatic core is achieved via benzylic bromination, a process that leverages the unique reactivity of the C-H bonds adjacent to the aromatic ring.

The key to synthesizing this compound is the highly regioselective bromination of the benzylic positions. The C-H bonds of the methyl groups attached to the benzene ring are weaker than other sp³ hybridized C-H bonds. libretexts.org This is because the homolytic cleavage of a benzylic C-H bond produces a benzyl (B1604629) radical, which is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. libretexts.org

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). wikipedia.org In a non-polar solvent like CCl₄, NBS reacts with trace amounts of HBr to slowly generate a low concentration of molecular bromine (Br₂). libretexts.org This low concentration is crucial, as it disfavors the alternative reaction pathway of electrophilic aromatic substitution on the electron-rich benzene ring and instead promotes the radical chain mechanism required for benzylic bromination. masterorganicchemistry.com

Benzylic bromination with NBS is not a spontaneous reaction; it requires initiation to begin the radical chain process. This is typically achieved in two ways:

Photochemical Initiation: The reaction mixture is irradiated with light (e.g., UV light), which provides the energy for the homolytic cleavage of the Br-Br bond in the trace Br₂ molecules, generating the bromine radicals that propagate the chain reaction. libretexts.org A patent specifies that light with a wavelength of ≥250 nm is effective. google.com

Chemical Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the reaction. wikipedia.orgresearchgate.net These molecules readily decompose upon gentle heating to form radicals, which then initiate the bromination chain reaction.

Control of the reaction environment is paramount. The use of anhydrous, non-polar solvents like CCl₄ or (trifluoromethyl)benzene is standard practice. wikipedia.orgresearchgate.net These solvents help to ensure the low solubility of NBS and prevent ionic side reactions, thereby maintaining the integrity of the radical pathway and ensuring high regioselectivity for the benzylic positions.

Fluorination Strategies for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a foundational step in the synthesis of the target compound from a non-fluorinated precursor. Several distinct strategies have been developed for this purpose, each with its own advantages and limitations. numberanalytics.comnumberanalytics.com The incorporation of fluorine significantly alters the electronic properties of the aromatic ring, which can influence subsequent reactions. acs.org

The primary methods include:

Balz-Schiemann Reaction: This is a classic and widely used method for synthesizing aryl fluorides from aryl amines. numberanalytics.com It involves the diazotization of an amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. orgsyn.orgnumberanalytics.com It is particularly useful for synthesizing specific isomers that may be difficult to obtain through other methods.

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (such as Cl, Br, or NO₂) from an aromatic ring that is activated by electron-withdrawing groups. numberanalytics.com A source of fluoride (B91410) ions, such as potassium fluoride (KF) or cesium fluoride (CsF), acts as the nucleophile. numberanalytics.comgoogle.com

Electrophilic Fluorination: This approach involves the direct fluorination of a C-H bond on the aromatic ring using a powerful electrophilic fluorinating agent ("F⁺" source). numberanalytics.com Common reagents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). numberanalytics.commdpi.com These reactions often require a transition metal catalyst, such as palladium, to achieve high regioselectivity. rsc.org

The following table provides a comparative overview of these key fluorination strategies.

| Method | Starting Material | Key Reagents | General Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|---|

| Balz-Schiemann Reaction | Aromatic Amine | NaNO₂, HBF₄ or HPF₆ | Low temperature diazotization, followed by thermal decomposition. | Good for specific isomers; can have moderate yields. | orgsyn.orgnumberanalytics.com |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide/Nitroarene | Fluoride salts (KF, CsF) | High temperatures, polar aprotic solvent. Requires electron-withdrawing groups on the ring. | Often high yielding for suitable substrates; limited scope. | numberanalytics.comgoogle.com |

| Electrophilic Fluorination | Arene (C-H bond) | Selectfluor, NFSI; often a transition metal catalyst (e.g., Pd) | Variable; often requires directing groups for regioselectivity. | Direct C-H functionalization is efficient; reagents can be expensive, and selectivity can be a challenge. | mdpi.comrsc.org |

Incorporation of Fluorine Atoms in Halogenated Benzene Scaffolds

The introduction of fluorine into an aromatic ring is a fundamental challenge in organofluorine chemistry. numberanalytics.com Direct fluorination with elemental fluorine is often explosive and unselective, leading to polyfluorinated products. vedantu.com Consequently, indirect methods are more commonly employed to produce fluorinated aromatic compounds.

One of the classic and reliable methods is the Balz-Schiemann reaction . This process involves the conversion of an aromatic amine, such as 2,5-dimethylaniline, into a diazonium tetrafluoroborate salt. vedantu.com Gentle thermal decomposition of this intermediate then yields the desired aryl fluoride, in this case, 2-fluoro-p-xylene. vedantu.com

Another significant strategy is nucleophilic aromatic substitution . This method uses nucleophilic fluorinating agents, such as fluoride salts (e.g., KF, CsF), to displace a leaving group on the aromatic ring. numberanalytics.comthermofisher.com However, this approach is most effective when the ring is activated by electron-withdrawing groups, which may not be present on the precursors to halogenated benzene scaffolds.

More recent advancements include transition-metal-catalyzed fluorination and electrochemical methods, which offer alternative pathways to these valuable intermediates. numberanalytics.comnumberanalytics.com The choice of method depends on the available starting materials, desired scale, and tolerance of other functional groups on the molecule.

Evaluation of Electrophilic Fluorination and Related Methodologies

Electrophilic fluorination offers a conceptually direct approach to forming C-F bonds by reacting a carbon-centered nucleophile (the aromatic ring) with an electrophilic fluorine source ("F+"). wikipedia.orgyoutube.com This method circumvents the need for starting with an amino group as required by the Balz-Schiemann reaction.

The development of reagents containing a nitrogen-fluorine (N-F) bond has been pivotal for the advancement of electrophilic fluorination, as they are generally more stable, safer, and easier to handle than elemental fluorine or reagents with oxygen-fluorine bonds. wikipedia.org Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.orgresearchgate.net These reagents operate by delivering an electrophilic fluorine atom to the electron-rich aromatic ring. The mechanism of fluorine transfer is still a subject of investigation but is thought to proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

While powerful, electrophilic fluorination of simple alkylbenzenes can present challenges with regioselectivity, as the fluorine can be directed to multiple positions on the ring. numberanalytics.com For a specific isomer like 2-fluoro-p-xylene, controlling the position of fluorination relative to the two methyl groups can be difficult, potentially leading to a mixture of products that require complex purification. Therefore, while a valid methodology for aromatic fluorination, it may not be the most efficient route for producing the specific, highly pure precursor required for this compound synthesis.

Comparative Analysis of Synthetic Efficiencies and Scalability for Research Applications

The most common and practical synthesis of this compound involves the free-radical bromination of the benzylic methyl groups of 2-fluoro-p-xylene. The efficiency and scalability of this critical step are paramount for research applications.

The preferred reagent for this transformation is N-bromosuccinimide (NBS), typically used with a radical initiator or under photochemical conditions. orgoreview.comgoogle.com This method, known as the Wohl-Ziegler bromination, is highly selective for the side-chain C-H bonds over aromatic C-H bonds, which is a significant advantage compared to using molecular bromine under certain conditions that could lead to undesired ring bromination. orgoreview.com The reaction proceeds via a free-radical chain mechanism, where a resonance-stabilized benzylic radical is the key intermediate. orgoreview.com

For research applications requiring multigram quantities, scalability becomes a primary concern. Traditional batch photochemical reactors can be difficult to scale up effectively. nih.govacs.org A significant advancement in this area is the development of continuous-flow protocols for light-induced benzylic brominations. nih.govorganic-chemistry.orgsemanticscholar.org These systems use transparent tubing (e.g., fluorinated ethylene (B1197577) polymer) and a simple light source, such as a compact fluorescent lamp (CFL), to activate the reaction. nih.govacs.org This approach offers several advantages:

Scalability: Production can be easily scaled by extending the operation time of the reactor or by using a larger reactor with a more powerful lamp, achieving throughputs of 30 mmol h⁻¹ to 180 mmol h⁻¹. nih.govacs.orgresearchgate.net

Improved Efficiency: These methods often require only a small excess of NBS (e.g., 1.05 equivalents per methyl group) and can be performed in more environmentally benign solvents like acetonitrile, avoiding hazardous chlorinated solvents such as carbon tetrachloride. nih.govacs.orgorganic-chemistry.org

The following table provides a comparative analysis of different benzylic bromination methodologies for producing bis(bromomethyl) aromatic compounds.

| Methodology | Brominating Agent | Conditions | Typical Solvents | Advantages | Disadvantages | Scalability |

|---|---|---|---|---|---|---|

| Wohl-Ziegler (Batch) | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, BPO), Heat/Light | Carbon Tetrachloride (CCl4), Benzene | High selectivity for benzylic position. orgoreview.com Good yields for small scale. | Use of toxic/carcinogenic solvents. google.com Potential for thermal runaway in large batches. Difficult to scale photochemically. nih.gov | Poor to Moderate |

| Direct Bromination (Batch) | Molecular Bromine (Br2) | UV Light, Heat | None, or inert solvent | Atom economical (no succinimide (B58015) byproduct). | Can lead to ring bromination as a side reaction. orgoreview.com Handling of corrosive Br2 and HBr byproduct. | Moderate |

| Continuous-Flow Photobromination | N-Bromosuccinimide (NBS) | Compact Fluorescent Lamp (CFL) | Acetonitrile | Highly scalable (multigram quantities). nih.govacs.org Enhanced safety and control. Environmentally friendlier solvent. organic-chemistry.org High yields and selectivity. nih.gov | Requires specialized flow reactor setup. | Excellent |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at Bromomethyl Centers

The presence of two primary benzylic bromide functionalities makes 1,4-Bis(bromomethyl)-2-fluorobenzene highly susceptible to nucleophilic substitution reactions. These reactions proceed readily due to the stability of the transition state, which benefits from conjugation with the adjacent benzene (B151609) ring.

Kinetics and Thermodynamics of Nucleophile Displacement

The nucleophilic substitution reactions at the primary benzylic carbons of this compound predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org This is characteristic of primary halides that are not sterically hindered. masterorganicchemistry.com

The kinetics of these reactions are second-order, meaning the rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. chemicalnote.compharmaguideline.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (the leaving group). chemicalnote.compharmaguideline.com This "backside attack" leads to a trigonal bipyramidal transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing bromide ion. masterorganicchemistry.com The stability of this transition state is enhanced by the adjacent phenyl ring, which can delocalize the partial charges, thus accelerating the reaction compared to non-benzylic primary alkyl halides.

Thermodynamically, these reactions are generally favorable, driven by the formation of a more stable bond between carbon and the nucleophile (e.g., C-N, C-S, C-O) and the departure of the stable bromide anion. The specific Gibbs free energy change (ΔG) depends on the nature of the nucleophile, the solvent, and the reaction conditions.

Scope of Reactivity with Various Nucleophilic Reagents (e.g., Amines, Thiols, Alkoxides)

The bromomethyl groups are highly reactive electrophilic centers that readily engage with a wide array of nucleophiles. This reactivity allows for the synthesis of a diverse range of derivatives.

Amines : Both primary and secondary amines are effective nucleophiles for displacing the bromide ions, leading to the formation of the corresponding mono- or di-substituted benzylamines. The reaction with substituted benzylamines has been shown to follow a second-order path consistent with an SN2 mechanism. researchgate.net Electron-donating groups on the amine nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net The reaction can be controlled to achieve mono- or disubstitution by manipulating the stoichiometry of the reactants.

Thiols : Thiols and thiolate anions are excellent, soft nucleophiles that react rapidly with benzylic bromides to form thioethers (sulfides). The high nucleophilicity of sulfur makes this transformation efficient, often proceeding under mild conditions.

Alkoxides : Alkoxide ions (RO⁻), being strong nucleophiles, react with the bromomethyl centers to form ethers. The reaction of the analogous 1,2-Bis(bromomethyl)-3-fluorobenzene with alkoxides (RONa) is a known transformation, yielding the corresponding dialkoxy derivatives. This indicates a similar reactivity pattern for the 1,4-isomer.

The table below summarizes the scope of these nucleophilic substitution reactions.

| Nucleophilic Reagent | Reagent Class | Product Functional Group | General Reaction Conditions |

|---|---|---|---|

| Primary/Secondary Amines (RNH₂, R₂NH) | Amines | Mono- or Di-substituted Benzylamines | Typically in a polar solvent, often with a non-nucleophilic base to neutralize HBr byproduct. |

| Thiols/Thiolates (RSH, RS⁻) | Thiols | Thioethers (Sulfides) | Often performed with a base (e.g., NaH, K₂CO₃) to generate the more nucleophilic thiolate in situ. |

| Alkoxides (RO⁻Na⁺) | Alkoxides | Ethers | Reaction with pre-formed alkoxides in an appropriate solvent like the corresponding alcohol or THF. |

| Hydroxide (OH⁻) | Hydroxides | Diols (Benzylic Alcohols) | Aqueous base (e.g., NaOH, KOH) under controlled temperature. |

| Cyanide (CN⁻) | Cyanides | Nitriles | Reaction with alkali metal cyanides (e.g., NaCN, KCN) in a polar aprotic solvent. |

Electrophilic Aromatic Substitution on the Fluorobenzene Core

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene ring. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring: the fluorine atom and the two bromomethyl groups.

Directing Effects and Activation by the Fluorine Substituent

The substituents on the ring dictate the position of incoming electrophiles by either stabilizing or destabilizing the carbocation intermediate (the arenium ion or σ-complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org

Fluorine Substituent : Fluorine is an unusual substituent in the context of EAS. It is highly electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect), which deactivates the ring toward electrophilic attack. youtube.comyoutube.com However, it also possesses lone pairs of electrons that can be donated into the ring via resonance (a +M effect). This resonance donation preferentially stabilizes the positive charge of the arenium ion when the attack occurs at the ortho and para positions. organicchemistrytutor.com The net result is that fluorine is a deactivating group but an ortho, para-director. youtube.comresearchgate.net

Bromomethyl Substituents (-CH₂Br) : The bromomethyl group is considered a deactivating, ortho, para-directing group. libretexts.org It is deactivating due to the inductive effect of the electronegative bromine atom. Like other alkyl groups, it directs incoming electrophiles to the ortho and para positions.

Regioselectivity and Ortho/Para/Meta Influences

The regioselectivity of an EAS reaction on this compound is determined by the combined directing effects of the three substituents. The available positions for substitution are C3 and C6.

Position C3 : This position is ortho to the fluorine atom and meta to the C4-bromomethyl group.

Position C6 : This position is ortho to the C1-bromomethyl group and meta to the fluorine atom.

The fluorine atom strongly directs incoming electrophiles to its ortho (C3) and para (C5, which is blocked) positions. The C1-bromomethyl group directs to its ortho (C6) and para (C4, which is blocked) positions. The C4-bromomethyl group directs to its ortho (C3 and C5, with C5 blocked) and para (C1, blocked) positions.

Therefore, both C3 and C6 are activated by one group and deactivated by another.

Substitution at C3 is favored by the ortho-directing effect of both the fluorine and the C4-bromomethyl group.

Substitution at C6 is favored by the ortho-directing effect of the C1-bromomethyl group.

Oxidation and Reduction Chemistry

The bromomethyl groups are the primary sites for oxidation and reduction reactions.

Oxidation : The benzylic carbons of the bromomethyl groups can be oxidized to form aldehydes or carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve this transformation, as seen in analogous compounds. Under controlled conditions, it may be possible to isolate the dialdehyde, 2-fluoro-terephthalaldehyde. More vigorous oxidation would lead to the formation of 2-fluoroterephthalic acid.

Reduction : The carbon-bromine bond in the bromomethyl groups can be cleaved via reduction to yield the corresponding methyl groups. This transformation effectively converts this compound into 2-fluoro-p-xylene. Several methods are effective for this reduction:

Hydride Reagents : Powerful hydride donors like lithium aluminum hydride (LiAlH₄) can reduce benzylic halides to the corresponding alkanes. rsc.org Dichloroindium hydride (HInCl₂) has also been shown to be effective for the selective reduction of primary and benzylic halides. rsc.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). rsc.orgresearchgate.net This process, known as hydrogenolysis, cleaves the C-Br bond and replaces it with a C-H bond. It is a common and often high-yielding method for dehalogenating benzylic halides. rsc.org

Pathways to Aromatic Aldehydes and Carboxylic Acids

The benzylic positions of this compound can be oxidized to form the corresponding dialdehyde, 2-fluoro-terephthalaldehyde, and dicarboxylic acid, 2-fluoro-terephthalic acid. These transformations are valuable in the synthesis of various organic materials and pharmaceutical intermediates.

Several methods can be employed for these oxidations. The Sommelet reaction, for instance, provides a pathway to aldehydes from benzyl (B1604629) halides. This reaction involves the treatment of the benzyl halide with hexamine, followed by hydrolysis. Another approach is the Hass-Bender oxidation, which utilizes a nitroalkane salt as the oxidant.

For the conversion to carboxylic acids, a common and effective method is oxidation with potassium permanganate (KMnO₄). This strong oxidizing agent cleaves the carbon-bromine bonds and oxidizes the benzylic carbons to their highest oxidation state. The reaction is typically carried out in an aqueous solution, often with a co-solvent and under heating. The general transformation is depicted below:

Reaction Scheme: Oxidation to 2-fluoro-terephthalic acid

| Oxidizing Agent | Product | Typical Conditions |

| Hexamine/H₂O (Sommelet) | 2-fluoro-terephthalaldehyde | Chloroform, heat |

| 2-Nitropropane sodium salt | 2-fluoro-terephthalaldehyde | Ethanol, reflux |

| Potassium Permanganate | 2-fluoro-terephthalic acid | Water/Pyridine, heat |

This table is illustrative and specific reaction conditions and yields would need to be determined experimentally.

Reductive Transformations to Hydrocarbon Analogues

The bromomethyl groups of this compound can be reduced to methyl groups, yielding 2-fluoro-1,4-dimethylbenzene. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of hydride reducing agents.

Catalytic hydrogenation typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often effective for the removal of benzylic halogens.

Alternatively, hydride reducing agents like lithium aluminum hydride (LiAlH₄) can be used to displace the bromide ions with hydride ions. These reactions are typically carried out in anhydrous ethereal solvents.

| Reducing Agent | Product | Typical Conditions |

| H₂, Pd/C | 2-fluoro-1,4-dimethylbenzene | Ethanol, room temperature |

| LiAlH₄ | 2-fluoro-1,4-dimethylbenzene | THF, reflux |

This table is illustrative and specific reaction conditions and yields would need to be determined experimentally.

Cyclization and Polymerization Reactions

The bifunctional nature of this compound makes it an excellent monomer for both intramolecular and intermolecular cyclization reactions, as well as for the synthesis of various polymers.

Intramolecular and Intermolecular Cycloaddition Studies

This compound is a key precursor in the synthesis of fluorinated cyclophanes, which are bridged aromatic compounds with unique structural and electronic properties. The synthesis of [2.2]paracyclophanes, for example, can be achieved through a Wurtz-type coupling reaction, where the bis(bromomethyl) compound is treated with a reducing agent, such as sodium or an organometallic complex, to induce dimerization and ring closure.

The fluorine substituent in the resulting cyclophane can significantly influence its physical and chemical properties, including its electronic characteristics and potential for further functionalization.

Investigation of Polymerization Mechanisms Involving this compound

This compound can undergo polycondensation reactions with various comonomers to produce a range of functional polymers. For instance, reaction with bisphenols can lead to the formation of polyethers, while reaction with dithiols can yield poly(thioether)s.

A particularly significant application of this monomer is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives through the Gilch polymerization route. In this reaction, the bis(bromomethyl) monomer is treated with a strong base, such as potassium tert-butoxide, to generate a reactive quinodimethane intermediate. This intermediate then polymerizes to form the conjugated polymer. The fluorine substituent is retained in the final polymer structure, influencing its electronic and photophysical properties.

The general mechanism for Gilch polymerization involves the following steps:

Elimination: The base removes HBr from the monomer to form a p-quinodimethane intermediate.

Polymerization: The p-quinodimethane monomers polymerize to form a precursor polymer.

Elimination: A second elimination of HBr from the precursor polymer yields the final conjugated poly(p-phenylene vinylene).

The kinetics of the Gilch polymerization can be complex and are influenced by factors such as the nature of the solvent, the base, and the reaction temperature. These parameters can affect the molecular weight and the structural regularity of the resulting polymer, which in turn determine its material properties.

| Polymer Type | Comonomer | Polymerization Method |

| Polyether | Bisphenol A | Nucleophilic Substitution |

| Poly(p-phenylene vinylene) | - | Gilch Polymerization |

This table provides examples of polymers that can be synthesized from this compound.

Advanced Characterization Techniques and Computational Studies

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the detailed characterization of 1,4-Bis(bromomethyl)-2-fluorobenzene, offering non-destructive analysis of its molecular framework and bonding.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the bromomethyl protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts of the bromomethyl (CH₂Br) protons are typically found in the range of 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Signals for the bromomethyl carbons and the aromatic carbons will be observed. The carbon atoms attached to the fluorine and bromine atoms will show characteristic chemical shifts influenced by the electronegativity of these halogens.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, a single resonance is expected, with its chemical shift providing information about the local electronic environment of the fluorine atom. nih.gov The coupling between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides crucial structural information.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Features |

| ¹H | Aromatic: 7.0-8.0Bromomethyl (-CH₂Br): 4.5-5.0 | Complex splitting of aromatic signals due to H-H and H-F coupling. |

| ¹³C | Aromatic: 110-140Bromomethyl (-CH₂Br): 30-35 | Chemical shifts influenced by electronegative F and Br substituents. |

| ¹⁹F | Varies depending on reference | Sensitive to the electronic environment; shows coupling to neighboring ¹H and ¹³C nuclei. |

While specific studies on metal complexes of this compound are not extensively detailed in the provided results, the principles of using ¹⁹F NMR to study metal-fluorine interactions are well-established. The chemical shift of the ¹⁹F nucleus is highly sensitive to its coordination environment. umich.edu Changes in the ¹⁹F chemical shift upon coordination to a metal center can provide insights into the nature and strength of the metal-fluorine interaction. Furthermore, alterations in the one-bond carbon-fluorine coupling constant (¹JCF) can be indicative of changes in the C-F bond character upon complexation.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify functional groups and provide information about molecular conformation and bonding. For this compound, characteristic vibrational bands would be expected for the C-H, C-F, C-Br, and C=C bonds, as well as the aromatic ring vibrations. A complete assignment of these fundamental vibration frequencies can be achieved by comparing experimental spectra with theoretical calculations. scilit.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (-CH₂Br) | 2850 - 3000 |

| C=C aromatic ring stretch | 1400 - 1600 |

| C-F stretch | 1000 - 1400 |

| C-Br stretch | 500 - 600 |

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method can provide accurate bond lengths, bond angles, and intermolecular interactions. For a related compound, 1,4-Bis(fluoromethyl)benzene, X-ray analysis revealed details about crystal packing and intermolecular C-H···F interactions. nih.govresearchgate.net Similar analyses for this compound would definitively establish its molecular geometry and packing in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings. Methods such as Density Functional Theory (DFT) can be employed to:

Predict and assign NMR chemical shifts and coupling constants.

Calculate vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Model molecular orbitals and electronic properties.

Investigate reaction mechanisms and predict reactivity.

These computational studies offer a deeper understanding of the structure-property relationships of this compound at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govresearchgate.net

For this compound, a typical DFT calculation would begin by defining a starting geometry. The geometry is then optimized using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which describes the atomic orbitals. nih.govresearchgate.net The calculation iteratively solves the Kohn-Sham equations to minimize the system's energy, adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum is reached. nih.govnih.gov

Table 1: Illustrative Data from DFT Geometry Optimization for this compound

| Parameter | Description | Expected Outcome |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-H, C-F, C-Br, C-C(H2Br)). | Precise numerical values for each bond in the molecule. |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-C-C, H-C-F, C-C-Br). | Specific angles defining the molecular geometry. |

| Dihedral Angles (°) | The angle between two planes, each defined by three atoms, that share a common bond. | Values that describe the conformation of the bromomethyl groups relative to the benzene (B151609) ring. |

Beyond geometry, DFT calculations provide a detailed picture of the molecule's electronic structure. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Molecular Modeling and Simulation Studies for Reaction Pathway Prediction

Molecular modeling and simulation are essential for predicting the most likely pathways a chemical reaction will follow. These computational studies can identify transition states and calculate activation energies, providing a theoretical basis for understanding reaction mechanisms. jmchemsci.comjmchemsci.com

For this compound, the two bromomethyl groups are highly reactive sites, susceptible to nucleophilic substitution reactions. Predicting the pathway for such a reaction involves:

Identifying Reactants and Products: Defining the starting materials (this compound and a nucleophile) and the expected product.

Locating Transition States: The core of reaction pathway analysis is finding the transition state (TS)—the highest energy point along the reaction coordinate. This is a saddle point on the potential energy surface and is computationally located.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. DFT methods are commonly used to calculate these energies. jmchemsci.com

Computational models, such as those based on neural machine translation, are also emerging as powerful tools for retrosynthesis prediction, which can help identify potential reactants for synthesizing a target molecule. nih.govchemrxiv.orgresearchgate.net These approaches learn from vast datasets of known reactions to propose plausible synthetic routes.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data. For this compound, theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies correspond to the stretching and bending of bonds, which are observed as absorption bands in an IR spectrum. By comparing the calculated spectrum with an experimental one, researchers can confidently assign specific peaks to particular vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) by calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the compound's structure. rsc.org

In addition to spectroscopic data, DFT is used to calculate a range of reactivity descriptors . These conceptual DFT-based parameters help quantify and predict the chemical behavior of a molecule.

Table 2: Key Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Global Descriptors | ||

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Local Descriptors |

These descriptors provide a quantitative framework for understanding the reactivity of this compound, predicting which parts of the molecule are most likely to engage in chemical reactions.

Future Research Directions and Emerging Trends

Expansion into Novel Reaction Chemistries and Synthetic Methodologies

The reactivity of the two bromomethyl groups on 1,4-Bis(bromomethyl)-2-fluorobenzene is the cornerstone for its utility as a chemical building block. Future research is anticipated to move beyond standard substitution reactions to explore more complex and efficient synthetic methodologies. The presence of the fluorine atom can influence the reactivity of the benzylic positions and the aromatic ring itself, opening avenues for regioselective and chemoselective transformations.

Key areas of investigation will likely include:

Cross-Coupling Reactions: Developing novel catalytic systems, particularly those based on palladium, nickel, or copper, to facilitate cross-coupling reactions. These could enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecules from simple precursors.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to generate radical intermediates from the C-Br bonds. This approach could lead to new bond-forming strategies under mild reaction conditions, expanding the range of accessible molecular structures.

Polymerization Techniques: Innovating in polymerization methods, such as controlled radical polymerization or condensation polymerization, to synthesize novel fluorinated polymers. These materials are expected to exhibit unique thermal, chemical, and optical properties due to the presence of the fluorine atom.

A summary of potential reaction types is presented below.

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | Formation of new C-C bonds |

| Sonogashira Coupling | Palladium/Copper catalysts, Alkynes | Synthesis of conjugated systems |

| Buchwald-Hartwig Amination | Palladium catalysts, Amines | Formation of C-N bonds |

| Photoredox-mediated ATRP | Photoredox catalysts, Monomers | Controlled polymer synthesis |

Development of Responsive and Stimuli-Sensitive Materials

The development of "smart" materials that can respond to external stimuli is a significant trend in materials science. nih.gov The integration of this compound into polymer backbones or as a cross-linking agent could lead to materials that change their properties in response to triggers like light, temperature, or pH.

Future research is expected to focus on:

Photo-responsive Materials: Incorporating the fluoro-xylylene unit into polymers containing photo-labile groups. The fluorine atom could modulate the electronic properties of adjacent chromophores, influencing the material's response to specific wavelengths of light.

Thermo-responsive Polymers: Synthesizing polymers that exhibit lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior. The fluorine atom's ability to participate in hydrogen bonding and its hydrophobic nature could be exploited to fine-tune these transition temperatures.

Chemosensors: Designing materials that undergo a detectable change (e.g., color or fluorescence) upon binding to a specific analyte. The fluorinated benzene (B151609) ring can serve as a signaling unit within a larger sensor molecule.

Advanced Supramolecular Architectures with Tailored Recognition Properties

Supramolecular chemistry involves the design and synthesis of complex assemblies held together by non-covalent interactions. The rigid structure of the 1,4-disubstituted benzene ring combined with the potential for directional interactions involving the fluorine atom makes this compound an attractive building block for supramolecular chemistry.

Emerging trends in this area include:

Molecular Cages and Containers: Using this compound as a strut in the construction of three-dimensional molecular cages capable of encapsulating guest molecules. The fluorine atom could be directed towards the interior or exterior of the cage to control its binding properties.

Crystal Engineering: Investigating the role of C-H···F and C-Br···F interactions in directing the self-assembly of molecules in the solid state. This could lead to the rational design of crystalline materials with desired packing arrangements and properties.

Self-Assembled Monolayers: Functionalizing surfaces with derivatives of this compound to create ordered monolayers. These surfaces could be used in applications such as molecular electronics or biocompatible coatings.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govmpg.de The application of flow chemistry to reactions involving this compound is a promising area for future development.

Key directions include:

High-Throughput Screening: Utilizing automated flow synthesis platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for reactions involving this building block. This can accelerate the discovery of new synthetic methodologies.

Multi-step Synthesis: Designing integrated flow systems that allow for the multi-step synthesis of complex molecules starting from this compound without the need for isolating intermediates. nih.gov

Safer Handling of Intermediates: Generating reactive intermediates in situ within a flow reactor, thereby minimizing the risks associated with their handling and storage.

Exploration of Stereoselective Syntheses and Chiral Derivatization

The introduction of chirality into molecules is crucial for many applications, particularly in pharmaceuticals and materials science. While this compound is itself achiral, it can be used as a scaffold to construct chiral molecules.

Future research in this domain will likely explore:

Asymmetric Desymmetrization: Developing catalytic methods to selectively react with one of the two identical bromomethyl groups, leading to the formation of chiral products. This could involve the use of chiral catalysts or reagents.

Synthesis of Chiral Ligands: Using the fluorinated backbone to construct novel chiral ligands for asymmetric catalysis. The fluorine atom could play a role in tuning the steric and electronic properties of the ligand to improve enantioselectivity.

Chiral Polymers: Creating helical polymers or polymers with chiral side chains derived from this compound. These materials could have applications in chiral separations or as chiroptical materials.

Q & A

Basic: What are the standard synthetic routes for preparing 1,4-Bis(bromomethyl)-2-fluorobenzene, and what analytical methods confirm its purity and structure?

Answer:

this compound is typically synthesized via bromination of a fluorinated aromatic precursor. For example, brominating 2-fluoro-p-xylene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or photolytic conditions. A related compound, 1-Bromo-4-(bromomethyl)-2-fluorobenzene, was synthesized via sequential bromination steps . Key analytical methods include:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and purity (e.g., shifts for bromomethyl groups at δ ~4.3–4.5 ppm) .

- X-ray Crystallography: Resolves molecular geometry and substituent positioning, as demonstrated for fluorinated pyrazole ligands .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>97% by GC analysis for analogs) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Storage: Store at 0–6°C to prevent decomposition .

- Handling: Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to alkyl bromide toxicity .

- Emergency Measures: In case of exposure, rinse with water and consult a physician immediately. Safety protocols for similar brominated compounds emphasize respiratory protection and inert atmosphere handling .

Advanced: How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions compared to non-fluorinated analogs?

Answer:

Fluorine’s electron-withdrawing effect enhances the electrophilicity of bromomethyl groups, facilitating nucleophilic substitution (e.g., Suzuki couplings). However, steric hindrance from fluorine may reduce reaction rates. Studies on fluorinated pyrazole ligands show that fluorine increases ligand affinity for volatile organic compounds (VOCs), suggesting tailored reactivity for MOF synthesis . Computational models predict fluorine’s role in stabilizing transition states during coupling .

Advanced: What strategies resolve regioselectivity challenges during the bromination of fluorinated benzene derivatives?

Answer:

- Directing Groups: Use substituents (e.g., methyl or methoxy groups) to orient bromination. For example, 2-fluoro-p-xylene’s methyl groups direct bromination to the para positions .

- Radical Bromination: NBS with UV light selectively targets methyl groups over aromatic rings, as seen in analogs like 2,5-Bis(bromomethyl)-p-xylene .

- Temperature Control: Lower temperatures (<40°C) minimize side reactions in multi-bromination steps .

Basic: What are the primary research applications of this compound in materials science?

Answer:

- Metal-Organic Frameworks (MOFs): Acts as a linker precursor for fluorinated ligands with high fluorescence quantum yields (e.g., H₂BPEFB in ).

- Organic Electronics: Derivatives like 1,4-bis(2-fluorostyryl)-2-fluorobenzene are model oligomers for studying poly(phenylene vinylene) photoluminescence in OLEDs .

- Chemical Probes: Bromomethyl groups enable functionalization for sensors targeting VOCs .

Advanced: How do crystallographic studies inform the molecular design of fluorinated aromatic compounds?

Answer:

X-ray crystallography reveals bond lengths, angles, and packing patterns critical for property optimization. For example:

- Fluorine Positioning: In 2,3-Bis(bromomethyl)-1,4-diphenylbenzene, fluorine’s para orientation minimizes steric clashes, enhancing ligand rigidity .

- Thermal Stability: Crystallographic data correlate molecular symmetry with thermal degradation thresholds (e.g., TGA studies in ).

Basic: What solvents and conditions are optimal for the purification of this compound?

Answer:

- Recrystallization: Use hexane/ethyl acetate (3:1) at low temperatures to isolate crystalline product .

- Column Chromatography: Silica gel with petroleum ether/ethyl acetate eluent (95:5) removes unreacted precursors .

- Solubility: Highly soluble in dichloromethane and THF; sparingly soluble in water .

Advanced: How can computational methods predict the reactivity and stability of bromomethyl-fluorobenzene derivatives?

Answer:

- Density Functional Theory (DFT): Models transition states for bromomethyl substitution, predicting activation energies and regioselectivity .

- Molecular Dynamics (MD): Simulates ligand-receptor interactions in MOFs, guiding functional group placement for VOC capture .

- In-Silico Toxicity Prediction: Tools like EPA DSSTox assess environmental and biological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.